molecular formula C18H14N4O5S B2459954 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946336-30-7

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2459954
CAS No.: 946336-30-7
M. Wt: 398.39
InChI Key: CBNNQGNLQITAGB-UHFFFAOYSA-N
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Description

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound known for its multifaceted applications in various scientific fields. Its unique structure, featuring a benzo[d][1,3]dioxole ring, a thiazole ring, and a dihydropyridine ring, makes it a subject of extensive research. The compound exhibits notable properties that make it useful in chemical, biological, medicinal, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Here’s an outline of a possible synthetic route:

  • Step 1: Formation of the Benzo[d][1,3]dioxole Ring

    • Starting Material: Catechol

    • Reagent: Diethyl carbonate

    • Conditions: Reflux in toluene

  • Step 2: Thiazole Ring Synthesis

    • Starting Material: 2-aminothiazole

    • Reagent: Ethyl bromoacetate

    • Conditions: Basic medium, moderate temperature

  • Step 3: Formation of the Dihydropyridine Ring

    • Starting Material: Acetaldehyde, Ammonium acetate

    • Conditions: Acidic medium, high temperature

  • Step 4: Coupling Reactions

    • Starting Material: Intermediate products from steps 1-3

    • Reagents: Coupling agents like EDCI or DCC

    • Conditions: Room temperature to moderate heat

Industrial Production Methods

For industrial-scale production, the synthesis might involve:

  • Batch processing: with large-scale reactors.

  • Continuous flow synthesis: for improved efficiency and yield.

  • Optimization of reaction conditions: to maximize product purity and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Common Reagents: Potassium permanganate, Chromium trioxide

    • Conditions: Acidic or basic medium

  • Reduction:

    • Common Reagents: Lithium aluminum hydride, Sodium borohydride

    • Conditions: Solvent such as ether or THF

  • Substitution:

    • Common Reagents: Halogenating agents, Nucleophiles

    • Conditions: Varies with substituents and desired products

Major Products Formed

The compound can undergo substitution reactions to form derivatives with varied functionalities, enhancing its application spectrum in different fields.

Scientific Research Applications

  • Chemistry:

    • Used as a reagent for synthesizing complex organic molecules.

    • Studied for its unique reaction pathways and catalytic properties.

  • Biology:

    • Employed in studying enzyme inhibition and protein interactions.

    • Acts as a probe for exploring cellular pathways and mechanisms.

  • Medicine:

    • Potential therapeutic agent for treating specific diseases.

    • Explored for its antimicrobial and anticancer properties.

  • Industry:

    • Utilized in the development of advanced materials and polymers.

    • Plays a role in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through a series of molecular interactions and pathways. It targets specific proteins or enzymes, modulating their activity and influencing cellular processes. The benzo[d][1,3]dioxole and thiazole rings contribute to its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

  • N-(4-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness:

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its intricate structure, combining a benzo[d][1,3]dioxole ring with a thiazole and dihydropyridine ring. This unique arrangement endows it with distinctive properties and a broad range of applications, making it a valuable compound for research and industry.

Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-15(20-10-3-4-13-14(6-10)27-9-26-13)7-11-8-28-18(21-11)22-17(25)12-2-1-5-19-16(12)24/h1-6,8H,7,9H2,(H,19,24)(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNNQGNLQITAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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